molecular formula C9H11NO B13133348 6-Methoxy-2-methyl-3-vinylpyridine

6-Methoxy-2-methyl-3-vinylpyridine

Cat. No.: B13133348
M. Wt: 149.19 g/mol
InChI Key: BYNHCCXFDPJYAD-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-3-vinylpyridine is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) at the 6th position, a methyl group (-CH3) at the 2nd position, and a vinyl group (-CH=CH2) at the 3rd position on the pyridine ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-3-vinylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-vinylpyridine with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-bromo-2-methyl-3-vinylpyridine is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol, hydrochloric acid (HCl) in water.

Major Products

    Oxidation: 6-Methoxy-2-methyl-3-pyridinecarboxaldehyde, 6-Methoxy-2-methyl-3-pyridinecarboxylic acid.

    Reduction: 6-Methoxy-2-methyl-3-ethylpyridine.

    Substitution: 6-Hydroxy-2-methyl-3-vinylpyridine.

Scientific Research Applications

6-Methoxy-2-methyl-3-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-3-vinylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme function or disruption of cell membrane integrity.

Comparison with Similar Compounds

6-Methoxy-2-methyl-3-vinylpyridine can be compared with other similar compounds such as:

    2-Methyl-3-vinylpyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.

    6-Methoxy-2-methylpyridine:

    3-Vinylpyridine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior and uses.

The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-ethenyl-6-methoxy-2-methylpyridine

InChI

InChI=1S/C9H11NO/c1-4-8-5-6-9(11-3)10-7(8)2/h4-6H,1H2,2-3H3

InChI Key

BYNHCCXFDPJYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C=C

Origin of Product

United States

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